Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate is a complex organic compound with the molecular formula C19H25NO7 and a molecular weight of 379.41 g/mol . This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, a methyl ester group, and a proline residue. It is commonly used as an intermediate in organic synthesis, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Boc group.
Esterification: The carboxylic acid group is esterified with methanol.
Deprotection: The Boc group is removed under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same steps as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Drug Development: The compound is used in the synthesis of pharmaceuticals, including angiotensin-converting enzyme inhibitors and opioid receptor antagonists.
Biological Research: It is used in the synthesis of peptides and proteins for biological studies.
Industrial Applications: The compound is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate involves its role as an intermediate in organic synthesis. It participates in various chemical reactions to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- Benzyl-2-N-boc-5-carbomethoxy-4-oxo-hexanoate
- Benzyl-2-N-boc-5-carbomethoxy-4-oxo-butanoate
- Benzyl-2-N-boc-5-carbomethoxy-4-oxo-propanoate
Uniqueness
Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate is unique due to its specific structure, which includes a benzyl group, a Boc protecting group, a methyl ester group, and a proline residue. This structure makes it particularly useful as an intermediate in the synthesis of peptides and proteins.
Properties
IUPAC Name |
1-O-benzyl 6-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO7/c1-19(2,3)27-18(24)20-15(10-14(21)11-16(22)25-4)17(23)26-12-13-8-6-5-7-9-13/h5-9,15H,10-12H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMPGIMOTPAINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.